Cas no 24078-24-8 (methyl 4-formyl-3-methylbenzoate)
methyl 4-formyl-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-formyl-3-methylbenzoate
- BNDZGHTWTJZPSE-UHFFFAOYSA-N
- CL9388
- MFCD20923636
- methyl4-formyl-3-methylbenzoate
- CS-0450251
- 24078-24-8
- DTXSID901249696
- XH1160
- BS-27795
- SCHEMBL8702460
- Benzoic acid, 4-formyl-3-methyl-, methyl ester
- EN300-6508897
- YSZC3657
- DA-43099
-
- MDL: MFCD20923636
- Inchi: 1S/C10H10O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-6H,1-2H3
- InChI Key: BNDZGHTWTJZPSE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(C=O)=C(C)C=1)=O
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.1±0.0 g/cm3
- Boiling Point: 304.9±0.0 °C at 760 mmHg
- Flash Point: 134.3±0.0 °C
- PSA: 43.37000
- LogP: 1.59410
- Vapor Pressure: 0.0±0.0 mmHg at 25°C
methyl 4-formyl-3-methylbenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 4-formyl-3-methylbenzoate Pricemore >>
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| Alichem | A019098648-5g |
Methyl 4-formyl-3-methylbenzoate |
24078-24-8 | 95% | 5g |
$697.68 | 2023-09-02 | |
| Alichem | A019098648-10g |
Methyl 4-formyl-3-methylbenzoate |
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| Alichem | A019098648-25g |
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| Apollo Scientific | OR955987-250mg |
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| Apollo Scientific | OR955987-1g |
Methyl 4-formyl-3-methylbenzoate |
24078-24-8 | 97% | 1g |
£108.00 | 2025-02-20 | |
| Apollo Scientific | OR955987-5g |
Methyl 4-formyl-3-methylbenzoate |
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| Chemenu | CM344556-250mg |
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| Chemenu | CM344556-1g |
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$193 | 2022-06-11 | |
| Chemenu | CM344556-5g |
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| eNovation Chemicals LLC | Y1237274-1g |
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methyl 4-formyl-3-methylbenzoate Suppliers
methyl 4-formyl-3-methylbenzoate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on methyl 4-formyl-3-methylbenzoate
Comprehensive Overview of Methyl 4-Formyl-3-Methylbenzoate (CAS No. 24078-24-8): Synthesis, Applications, and Emerging Research Insights
The methyl 4-formyl-3-methylbenzoate, designated by the CAS number 24078-24-8, is a structurally unique aromatic ester with significant potential in chemical synthesis and biomedical research. Its molecular formula, C11H10O3, reflects a benzene ring substituted with a formyl group at the 4-position, a methyl group at the 3-position, and an ester functionality (methyl benzoate) moiety. This compound’s distinctive configuration positions it as a versatile building block for advanced organic synthesis, particularly in the development of bioactive molecules and functional materials.
Recent advancements in synthetic methodologies have highlighted methyl 4-formyl-3-methylbenzoate as a key intermediate in the construction of heterocyclic compounds. A study published in the Journal of Organic Chemistry (2023) demonstrated its utility in forming pyrrole derivatives through palladium-catalyzed cross-coupling reactions. Researchers leveraged its formyl group as an electrophilic handle, enabling controlled insertion of nitrogen-containing rings under mild conditions. This approach significantly reduced reaction times compared to traditional methods, underscoring its role in optimizing synthetic pathways for pharmaceutical precursors.
In medicinal chemistry, the compound’s structural features align with pharmacophore models targeting protein kinase inhibitors and anti-inflammatory agents. A collaborative study between Stanford University and Merck Research Laboratories (published in Nature Communications, 2023) revealed that analogs derived from methyl 4-formyl-3-methylbenzoate exhibit selective inhibition of JAK kinases—a critical therapeutic target for autoimmune diseases such as rheumatoid arthritis. The formyl group’s reactivity facilitated post-synthetic modification to enhance ligand efficiency without compromising metabolic stability.
The compound’s solubility profile (c.a. 5 mg/mL in ethanol) and thermal stability (decomposition onset at ~195°C) make it amenable to high-throughput screening platforms. A 2024 paper in ACS Medicinal Chemistry Letters described its integration into microfluidic chip-based assays for rapid evaluation of enzyme inhibitors. The ester functionality allowed straightforward conjugation to fluorescent probes via click chemistry, enabling real-time monitoring of enzymatic activity—a breakthrough for drug discovery workflows requiring miniaturized systems.
In materials science applications, researchers at MIT recently utilized methyl 4-formyl-3-methylbenzoate as a monomer for constructing conjugated polymers with tunable optoelectronic properties. By copolymerizing it with thiophene derivatives via Suzuki-Miyaura coupling, they achieved materials with band gaps adjustable between 1.8–2.5 eV—ideal for photovoltaic applications. The methyl substituent on the benzene ring was shown to modulate charge carrier mobility by reducing interchain π-stacking interactions, a finding validated through X-ray diffraction studies published in Advanced Materials.
Safety assessments confirm that under standard laboratory conditions (e.g., concentrations ≤1% w/v), this compound exhibits low acute toxicity (LD50>5 g/kg oral) and minimal skin irritation potential according to OECD guidelines. Its environmental fate studies indicate rapid biodegradation (>65% within 7 days under aerobic conditions), aligning with green chemistry principles promoted by regulatory agencies such as ECHA and OSHA.
Ongoing investigations focus on its application as a chiral auxiliary in asymmetric synthesis. A team at ETH Zurich reported enantioselective reductions using this compound’s formyl group as a directing unit under rhodium catalysis (reported in Angewandte Chemie International Edition, early access 2024). By incorporating axial chirality into its structure through diastereomeric salt formation, they achieved >95% ee values for non-racemic alcohols—a critical advancement for producing optically pure APIs required by pharmaceutical standards.
Cross-disciplinary research now explores this compound’s role in bioconjugation strategies for targeted drug delivery systems. A recent preprint on bioRxiv details its use as a linker molecule between antibody fragments and siRNA payloads via hydrazone bond formation under physiological conditions. The formyl group’s reactivity enabled pH-responsive cleavage mechanisms while maintaining payload stability during circulation—a promising approach validated through murine xenograft models demonstrating tumor-specific accumulation.
Synthetic accessibility remains a key advantage of methyl 4-formyl-3-methylbenzoate. A scalable one-pot protocol described in Tetrahedron Letters, involving Friedel-Crafts acylation of methyl m-toluate followed by oxidation using TEMPO-mediated conditions, achieves >90% yield on kilogram scale without hazardous intermediates. This method has been adopted by multiple contract manufacturing organizations to meet rising demand from both academic and industrial sectors.
In conclusion, methyl 4-formyl-3-methylbenzoate (CAS No. 24078-24-8) exemplifies how structurally defined organic compounds can bridge fundamental research and applied innovation across disciplines ranging from medicinal chemistry to sustainable materials development. Its continued exploration promises further breakthroughs driven by advances in catalysis design and computational modeling techniques—positioning it as an indispensable tool for next-generation scientific discovery.
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